Methylnitramine

Description

Genesis and Early Isolation of Methylnitramine

The first successful synthesis and isolation of this compound were reported in 1888 by the Dutch organic chemist Antoine Paul Nicolas Franchimont. His pioneering work involved the nitration of methylurethane with absolute nitric acid, which yielded methylnitrourethane. Subsequent aminolysis of this intermediate led to the formation of this compound. Another early method for its preparation involved the hydrolysis of dinitrodimethyloxamide. These early synthetic routes, while foundational, were often complex and expensive, limiting the practical availability of the compound for extensive study.

Foundational Chemical Characterization and Early Structural Postulations for this compound

Following its isolation, Franchimont and other researchers began to investigate the chemical properties of this compound. Early studies focused on its acidic nature, leading Franchimont to propose the existence of three tautomeric forms to explain this characteristic. researchgate.net These tautomers represent the dynamic equilibrium between different structural isomers of the molecule.

Initial characterization also involved elemental analysis to determine its empirical formula, which was found to be CH₄N₂O₂. google.com Spectroscopic techniques, as they became available, were employed to further elucidate its structure. Infrared (IR) spectroscopy revealed characteristic absorption bands corresponding to N-H, C-H, and N-O bonds, providing further evidence for the proposed structure. google.com Nuclear Magnetic Resonance (NMR) spectroscopy later confirmed the presence of a methyl group. google.com The gas-phase structure of this compound was determined by a Russian research group in the 1970s, providing a more precise understanding of its molecular geometry. researchgate.net

Evolution of Academic Research Perspectives on this compound's Role in Chemical Science

Initially, research into this compound was driven by a fundamental curiosity about this new class of compounds. Its identity as the simplest primary aliphatic nitramine made it a crucial model compound for understanding the structure, bonding, and reactivity of more complex nitramines. While its powerful explosive properties were recognized, its high cost of production initially hindered its practical application.

Over time, the focus of research has expanded. While still a subject of fundamental chemical interest, studies have increasingly explored its potential applications. Investigations into its use as a component in energetic materials have been undertaken, though its sensitivity and stability remain key considerations. mdpi.com Modern research continues to explore the synthesis of various salts of this compound, including alkaline, alkaline earth, and transition metal salts, to modulate its properties. researchgate.net Furthermore, its reactivity in reactions such as the Mannich reaction has been investigated to create new, more complex energetic molecules. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | CH₄N₂O₂ |

| Molar Mass | 76.05 g/mol |

| Appearance | Colorless to yellow crystalline solid |

| Odor | Odorless |

| Melting Point | 38-39 °C |

| Acidity (pKa) | 5.2 |

Interactive Data Table: Early Synthetic Routes to this compound

| Precursor | Reagents | Product | Reference |

| Methylurethane | Absolute nitric acid, followed by aminolysis | This compound | |

| Dinitrodimethyloxamide | Hydrolysis | This compound | |

| N,N'-dimethyl urea | Dichloromethane, Concentrated nitric acid, 20% oleum (B3057394), Ice water | This compound | google.com |

Structure

3D Structure

Properties

CAS No. |

88727-16-6 |

|---|---|

Molecular Formula |

CH5N2O2+ |

Molecular Weight |

77.063 g/mol |

IUPAC Name |

hydroxy-(methylamino)-oxoazanium |

InChI |

InChI=1S/CH5N2O2/c1-2-3(4)5/h2H,1H3,(H,4,5)/q+1 |

InChI Key |

IKBPKXKODMZKEW-UHFFFAOYSA-N |

Canonical SMILES |

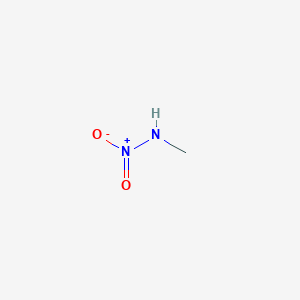

CN[N+](=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Methylnitramine

Nitration-Hydrolysis Approaches for Methylnitramine Synthesis

The synthesis of this compound, a foundational primary nitramine, can be effectively achieved through the nitration of N,N'-dimethylurea followed by a hydrolysis step. This method is a prominent route for producing this compound. google.com

N,N'-Dimethyl Urea Nitrification and Hydrolysis Routes to this compound

A common pathway to this compound involves the initial nitration of N,N'-dimethylurea to produce N,N'-dimethyl-N,N'-dinitrourea. This intermediate is then subjected to hydrolysis to yield the final this compound product. google.comgoogleapis.com The process begins with the slow addition of a solution of N,N'-dimethylurea in an appropriate organic solvent, such as methylene (B1212753) chloride, to a cooled mixture of nitric acid and sulfuric acid. googleapis.com This nitration step is followed by hydrolysis, where the resulting N,N'-dimethyl-N,N'-dinitrourea is treated with water to induce the formation of this compound. googleapis.comwordpress.com

Nitration: N,N'-dimethylurea reacts with a mixed acid (nitric acid and sulfuric acid) to form N,N'-dimethyl-N,N'-dinitrourea. googleapis.com

Hydrolysis: The N,N'-dimethyl-N,N'-dinitrourea is then hydrolyzed with water to produce this compound and carbon dioxide. googleapis.com

This two-step process provides a reliable method for the laboratory-scale synthesis of this compound.

Optimization of Nitration Conditions Utilizing Concentrated Nitric Acid and Oleum (B3057394) Systems

To enhance the efficiency of this compound synthesis, optimization of the nitration conditions is crucial. One significant improvement involves the use of a nitrating mixture composed of concentrated nitric acid (98%) and 20% oleum (a solution of sulfur trioxide in sulfuric acid). google.com This combination has been shown to improve the degree of nitration of N,N'-dimethylurea, which in turn leads to a higher yield of the final product. google.com

Key parameters for this optimized process include:

Reaction Temperature: Maintaining a low temperature, typically between -5°C and 0°C, during the nitration reaction is critical for controlling the reaction rate and preventing unwanted side reactions. google.comgoogleapis.com

Reagent Ratios: The mass ratio of N,N'-dimethylurea to the nitrating agents and water is a key factor in maximizing the yield. google.com

Hydrolysis Conditions: After nitration, the reaction mixture is diluted with ice water and then warmed to a temperature between 5°C and 30°C to facilitate hydrolysis. google.com

Table 1: Effect of Hydrolysis Conditions on this compound Yield

| Hydrolysis Temperature (°C) | Hydrolysis Time (min) | Yield (%) | Purity (%) |

| 10 | 50 | 75.9 | ≥98.6 |

| 25 | 80 | 86.9 | ≥99.4 |

Data sourced from a study on the preparation of this compound. google.com

Alternative Synthetic Routes to this compound and its Chemical Derivatives

While the nitration-hydrolysis of N,N'-dimethylurea is a primary method, alternative synthetic pathways to this compound and its derivatives have also been explored. These routes offer different approaches to the formation of the nitramine functional group and subsequent chemical modifications.

Aminolysis Mechanisms of Nitrourethanes in this compound Synthesis

An early method for the synthesis of this compound involves the nitration of methylurethane to yield methylnitrourethane, followed by aminolysis. researchgate.netuni-muenchen.de This process, first described by Franchimont, represents a foundational approach to the synthesis of primary nitramines. researchgate.netuni-muenchen.de The aminolysis step is crucial for cleaving the urethane (B1682113) group and liberating the desired this compound. This historical method, while perhaps less common today, demonstrates the versatility of nitrourethane chemistry in the formation of nitramines.

Mannich Reaction Derivatizations Involving this compound as a Precursor

This compound can serve as a precursor in the Mannich reaction, a three-component condensation reaction that forms a β-aminocarbonyl compound known as a Mannich base. orgoreview.comwikipedia.orgnumberanalytics.com This reaction typically involves an enolizable carbonyl compound, an aldehyde (like formaldehyde), and a primary or secondary amine. wikipedia.org In the context of this compound, it can react with formaldehyde (B43269) to produce 2-nitro-2-azapropanol. researchgate.net This intermediate can then be used in further reactions to create more complex molecules. researchgate.net The Mannich reaction is a powerful tool for carbon-carbon and carbon-nitrogen bond formation, allowing for the construction of intricate molecular structures from simpler precursors. numberanalytics.com

Challenges and Advanced Strategies in Primary Nitramine Synthesis from Precursors

The synthesis of primary nitramines presents several challenges that have driven the development of advanced synthetic strategies.

A primary difficulty in the direct nitration of amines is that most nitration reactions occur in acidic media. core.ac.uk These conditions can lead to the formation of an unreactive ammonium (B1175870) salt, which hinders the desired nitration. core.ac.uk Furthermore, primary aliphatic nitramines can be unstable under acidic conditions. core.ac.ukresearchgate.net

To overcome these hurdles, various strategies have been developed:

Protecting Groups: One common approach is to use protecting groups to "activate" the primary amine towards nitration. researchgate.net These protecting groups must be stable under the nitrating conditions and easily removable afterward.

Alternative Nitrating Agents: Research has explored the use of different nitrating agents to avoid the harsh conditions of traditional mixed acids.

Multi-step Approaches: Alternative routes are often multi-step processes that, while potentially longer, can be more efficient and avoid the issues associated with direct nitration. core.ac.uk

These challenges highlight the complexities of primary nitramine synthesis and the ongoing need for innovative and refined synthetic methodologies.

Decomposition and Reaction Mechanisms of Methylnitramine

Unimolecular Decomposition Pathways of Methylnitramine

Theoretical investigations, particularly at the QCISD(T)/6-311+G//B3LYP/6-311+G level of theory, have identified four principal low-energy channels for the unimolecular decomposition of this compound (CH3NHNO2). aip.orgresearchgate.net These pathways are: N–N bond fission, isomerization to transient intermediates, HONO elimination, and C-N bond scission. aip.orgresearchgate.netacs.org

The homolytic cleavage of the N–N bond is a fundamental decomposition pathway for nitramines. aip.orgacs.org This process results in the formation of two radical species, the methylamino radical (CH3NH•) and nitrogen dioxide (NO2). ntis.gov

CH₃NHNO₂ → CH₃NH• + NO₂

This bond scission is considered a significant channel, particularly at higher temperatures. aip.orgresearchgate.net The activation energy for this pathway has been theoretically calculated to be a key parameter in its kinetic profile. researchgate.net Studies on various nitramines have shown a direct proportional relationship between the length of the longest N–N bond and the activation energy (Ea) for low-temperature, mono-molecular decomposition, suggesting that a longer, weaker bond facilitates cleavage. icm.edu.pl For this compound, this pathway competes with isomerization reactions as the temperature increases. researchgate.netresearchgate.net

Isomerization represents a critical set of low-energy decomposition routes for this compound, proceeding through key transient intermediates. aip.orgresearchgate.net

One major pathway involves a 1,3-hydrogen shift from the amino group to an oxygen atom of the nitro group, forming the aci-nitro intermediate, CH₃N=N(O)OH (also represented as CH3NN(OH)O). aip.orgresearchgate.net This pathway is found to be the dominant decomposition channel at lower temperatures. researchgate.netresearchgate.net

The elimination of nitrous acid (HONO) is another identified primary decomposition channel for this compound. aip.orgresearchgate.net This reaction is believed to proceed through a five-centered transition state, involving the transfer of a hydrogen atom from the methyl group to an oxygen atom of the nitro group, followed by the cleavage of the C-N and N-O bonds.

CH₃NHNO₂ → H₂C=NH + HONO

This pathway results in the formation of methanimine (B1209239) (H₂C=NH) and nitrous acid. acs.org While energetically viable, theoretical calculations indicate that this channel has a higher activation energy compared to N-N fission and the primary isomerization route, making it less dominant under most conditions. aip.orgresearchgate.net In condensed phases, the HONO formed can be trapped by the "cage effect" and participate in subsequent oxidation reactions. ntis.gov

Cleavage of the C–N bond is another possible, though typically higher-energy, initiation step in the decomposition of nitramines. acs.org This scission would yield a methyl radical (•CH3) and a nitramino radical (•NHNO2).

CH₃NHNO₂ → •CH₃ + •NHNO₂

Table 1: Summary of Primary Unimolecular Decomposition Pathways of this compound

| Pathway | Description | Primary Products | Relative Importance |

|---|---|---|---|

| N–N Bond Fission | Homolytic cleavage of the central nitrogen-nitrogen bond. | CH₃NH• + NO₂ | Competitive at high temperatures. aip.orgresearchgate.net |

| Isomerization via CH₃NN(OH)O | 1,3-hydrogen shift from the amino group to a nitro-group oxygen. | CH₃N=N(O)OH | Dominant pathway at low temperatures. aip.orgresearchgate.net |

| HONO Elimination | Five-centered elimination of a nitrous acid molecule. | H₂C=NH + HONO | Considered a minor pathway due to a higher energy barrier. aip.orgresearchgate.net |

| Isomerization via CH₃NHONO | Nitro-nitrite rearrangement. | CH₃ONO (intermediate) | Competitive at high temperatures. aip.orgresearchgate.net |

| C–N Bond Scission | Cleavage of the carbon-nitrogen bond. | •CH₃ + •NHNO₂ | Higher energy initiation step; leads to radical propagation. acs.orglumenlearning.com |

Kinetics of this compound Decomposition and Reactivity

The kinetics of this compound decomposition are described by the rate constants of the individual competing pathways. These rate constants exhibit a strong dependence on temperature, which can be quantified using the Arrhenius equation.

Theoretical calculations using canonical transition state theory have been employed to determine the rate constants for the initial, rate-determining steps of the four primary decomposition channels over a wide temperature range (298–2000 K). aip.orgresearchgate.net The temperature dependence of these rate constants is expressed by the Arrhenius equation, k(T) = A * exp(-Ea/RT), where A is the pre-exponential factor and Ea is the activation energy.

The derived Arrhenius expressions for the key pathways are as follows:

N-N Bond Fission: k(T) = 10¹⁴.⁸ * exp(-46.0 kcal·mol⁻¹/RT) s⁻¹ aip.orgresearchgate.net

Isomerization to CH₃NN(OH)O: k(T) = 10¹³.⁷ * exp(-42.1 kcal·mol⁻¹/RT) s⁻¹ aip.orgresearchgate.net

HONO Elimination: k(T) = 10¹³.⁶ * exp(-51.8 kcal·mol⁻¹/RT) s⁻¹ aip.orgresearchgate.net

Isomerization to CH₃NHONO: k(T) = 10¹⁵.⁶ * exp(-54.3 kcal·mol⁻¹/RT) s⁻¹ aip.orgresearchgate.net

Table 2: Arrhenius Expressions and Kinetic Parameters for this compound Decomposition Pathways

| Decomposition Pathway | Arrhenius Expression (k(T) in s⁻¹) | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kcal·mol⁻¹) |

|---|---|---|---|

| N-N Bond Fission | k(T) = 10¹⁴.⁸ * exp(-46.0/RT) | 10¹⁴.⁸ | 46.0 |

| Isomerization to CH₃NN(OH)O | k(T) = 10¹³.⁷ * exp(-42.1/RT) | 10¹³.⁷ | 42.1 |

| HONO Elimination | k(T) = 10¹³.⁶ * exp(-51.8/RT) | 10¹³.⁶ | 51.8 |

| Isomerization to CH₃NHONO | k(T) = 10¹⁵.⁶ * exp(-54.3/RT) | 10¹⁵.⁶ | 54.3 |

Compound Index

Analysis of Dominant Decomposition Pathways Across Varying Temperature Regimes

The thermal decomposition of this compound (CH3NHNO2) is characterized by several competing reaction pathways, with the dominant channel being highly dependent on temperature. Theoretical studies have identified four primary low-energy decomposition channels: N–N bond fission, isomerization to CH3NN(OH)O, HONO elimination, and isomerization to methyl nitrite (B80452) (CH3NHONO) followed by dissociation. researchgate.net

At lower temperatures, the dominant decomposition pathway is the isomerization reaction that forms the intermediate CH3NN(OH)O. researchgate.net However, as the temperature increases, other pathways become more significant. Specifically, at high temperatures, the simple N–N bond fission and the isomerization reaction that produces CH3NHONO are expected to become competitive with the low-temperature isomerization route. researchgate.net This shift in mechanism is a common feature in the decomposition of energetic materials, where different kinetic and thermodynamic factors control the reaction at various temperature points. huji.ac.il

The rate constants for these initial decomposition steps have been calculated over a temperature range of 298–2000 K, providing insight into their relative importance across different thermal regimes. researchgate.net The Arrhenius expressions, which relate the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A), quantify this temperature dependency.

| Decomposition Pathway | Arrhenius Expression (k(T) in s⁻¹) | Activation Energy (Ea in kcal/mol) | Pre-exponential Factor (A in s⁻¹) |

|---|---|---|---|

| Isomerization via CH3NN(OH)O | 10¹³․⁷e⁻⁴²․¹/RT | 42.1 | 10¹³․⁷ |

| N-N Bond Fission | 10¹⁴․⁸e⁻⁴⁶․⁰/RT | 46.0 | 10¹⁴․⁸ |

| HONO Elimination | 10¹³․⁶e⁻⁵¹․⁸/RT | 51.8 | 10¹³․⁶ |

| Isomerization via CH3NHONO | 10¹⁵․⁶e⁻⁵⁴․³/RT | 54.3 | 10¹⁵․⁶ |

Data derived from theoretical calculations of this compound decomposition. researchgate.net

This compound Decomposition in Diverse Phases and Environmental Contexts

In the gas phase, the unimolecular decomposition of this compound is understood to proceed through several key pathways. Quantum chemical calculations have identified four low-lying energy channels that dictate its thermal breakdown. researchgate.net The primary initial step in the gas-phase decomposition of nitramines like HMX is considered to be the N-NO2 bond dissociation. acs.org For dithis compound (B1206159) (DMNA), a closely related compound, NO2 elimination is also predicted to be a main decomposition channel in the gas phase. researcher.life

The principal gas-phase decomposition pathways for this compound and its analogs are:

N–N Bond Fission: This simple bond scission pathway leads to the formation of methylamino (CH3NH) and nitrogen dioxide (NO2) radicals. researchgate.net This pathway has a relatively high pre-exponential factor, suggesting it becomes more significant at higher temperatures. researchgate.net

HONO Elimination: This pathway involves a five-centered transition state to eliminate nitrous acid (HONO). researchgate.netosti.gov While its activation energy is lower than N-O2 bond scission in some nitramines, it involves a more constrained ("tight") transition state, which can make it less competitive than simple bond fission at higher temperatures. osti.gov

Isomerization Reactions: this compound can undergo isomerization to intermediates like CH3NN(OH)O or methyl nitrite (CH3NHONO), which then dissociate. researchgate.net

The distribution of final products depends on the dominant pathway, which is influenced by conditions like temperature and pressure. For the related compound dithis compound, experiments focusing on its decomposition have identified major products resulting from these initial steps.

| Pathway | Initial Products | Key Characteristics |

|---|---|---|

| N-N Bond Fission | CH3NH• + NO2• | Predicted to be a main channel, especially at high temperatures. researchgate.net |

| HONO Elimination | CH2=NH + HONO | Involves a five-centered transition state; can be competitive at lower temperatures. osti.gov |

| Isomerization via CH3NN(OH)O | Intermediate leads to further products | Dominant pathway at low temperatures. researchgate.net |

| Isomerization via CH3NHONO | Intermediate leads to further products | Becomes competitive at high temperatures. researchgate.net |

Summary of major gas-phase decomposition pathways for this compound. researchgate.netosti.gov

In the condensed phase, the decomposition of this compound is significantly influenced by the surrounding molecules, often referred to as the "cage effect." ntis.gov Quantum chemical calculations using this compound as a model for N-NO2 compounds show that the initial decomposition steps are similar to the gas phase but with different controlling factors. osti.govntis.gov

The primary initial step is the scission of the N-NO2 bond, which forms energetic radicals. ntis.gov However, unlike in the gas phase, these radicals are temporarily trapped by the surrounding molecules. This confinement allows for subsequent reactions that are less likely in the gas phase. ntis.gov

For nitramines, the activation energy for a five-centered HONO elimination is slightly lower than that for N-NO2 bond scission. osti.gov Despite this, the simple bond scission often competes effectively because the HONO elimination pathway requires a highly ordered, or "tight," transition state, which is entropically less favorable. osti.gov

A key mechanism proposed for condensed-phase decomposition is a "prompt oxidation" pathway. In this mechanism, the HONO formed from hydrogen-atom abstraction can be trapped by the molecular cage and subsequently add back onto the parent molecule or its fragments. ntis.gov This leads to oxidation products within the condensed phase at an earlier stage than would be expected from gas-phase mechanisms. ntis.gov

| Initial Reaction Step | Activation Energy (BAC-G2, kJ-mol⁻¹) | Significance in Condensed Phase |

|---|---|---|

| NO2 Bond Scission | ~203.6 (for this compound) | A primary initial step, leading to caged radicals. osti.gov |

| HONO Elimination | Slightly lower than NO2 scission | Competes with NO2 scission, but is hindered by a tight transition state. osti.gov |

| HONO Addition | - | A key secondary step ("prompt oxidation") enabled by the cage effect. ntis.gov |

Comparison of initial reaction steps in the condensed-phase decomposition of this compound. osti.govntis.gov

When this compound or its close analog dithis compound (DMNA) is exposed to ultraviolet (UV) light, it is promoted to an excited electronic state, opening up unique decomposition pathways not typically seen in thermal decomposition. researcher.lifeaip.org A predominant mechanism in the excited-state dissociation of DMNA is nitro-nitrite isomerization (CH3N(H)-NO2 → CH3N(H)-ONO). aip.orgnih.gov

Following electronic excitation, the DMNA molecule undergoes this isomerization on its S1 potential energy surface, which then leads to the elimination of a nitric oxide (NO) molecule. researcher.life This pathway is distinct from the ground-state thermal decomposition, which primarily yields nitrogen dioxide (NO2). aip.org The NO product generated from this excited-state pathway has distinctive energy distributions: it is rotationally "hot" (e.g., ~120 K) but vibrationally "cold" (only the ground vibrational state is observed). researcher.lifeaip.org This specific energy signature is considered a hallmark of the nitro-nitrite isomerization mechanism. aip.org

The dominance of this pathway can depend on the excitation energy. For DMNA, excitation at 226 nm provides sufficient energy to overcome the barrier for nitro-nitrite isomerization. aip.org In contrast, at lower excitation energies (e.g., 248 nm), the molecule may not have enough energy to access this pathway, and N-O2 elimination becomes the more likely decomposition route. aip.org The nitro-nitrite isomerization channel is significantly favored over a competing HONO elimination channel in the excited state, with an estimated branching ratio of approximately 1 to 0.04. researchgate.net

| Excitation Wavelength | Dominant Pathway | Major Products | Product Characteristics |

|---|---|---|---|

| 226 nm | Nitro-nitrite isomerization | NO | Rotationally hot (~120 K), vibrationally cold. researcher.lifeaip.org |

| 248 nm / 266 nm | N-O2 Elimination | NO2 | Isomerization barrier is not surmounted at this lower energy. aip.org |

Excited electronic state decomposition pathways for dithis compound (DMNA), a close analog of this compound. researcher.lifeaip.org

Computational and Theoretical Investigations of Methylnitramine

Advanced Quantum Chemical Methodologies Applied to Methylnitramine Systems

The study of this compound's reactivity has benefited significantly from a range of quantum chemical methods, each chosen for its suitability in describing specific aspects of the molecular system, from its detailed electronic structure to its behavior under confinement.

To accurately describe the intricate potential energy surface (PES) of this compound, high-level ab initio methods are essential. libretexts.orgrug.nl One such method, Quadratic Configuration Interaction with Single, Double, and Triple excitations (QCISD(T)), provides a reliable and accurate means of calculating energies. aip.org Theoretical investigations have utilized the QCISD(T)/6-311+G* level of theory to probe the complex PES and the mechanisms for unimolecular isomerization and decomposition. aip.orgresearchgate.net This high-level approach is critical for obtaining reliable energy barriers for various reaction pathways, ensuring that the theoretical predictions are chemically accurate. aip.org The geometries of reactants, transition states, and products are often first optimized using a less computationally expensive method, like Density Functional Theory, before single-point energy calculations are performed with the more accurate QCISD(T) method. aip.orgresearchgate.net

Density Functional Theory (DFT) has become a widely used tool in computational chemistry for studying the electronic structure and reactivity of molecules like nitramines. uniroma2.itnih.govscispace.com DFT methods, particularly the B3LYP hybrid functional combined with a 6-311+G* basis set, have been employed to optimize the molecular geometries of this compound and its various isomers and decomposition products. aip.orgresearchgate.netkoreascience.kr This approach provides a robust foundation for subsequent high-level energy calculations and for understanding the electronic properties that govern the molecule's reactivity. mdpi.com DFT is instrumental in identifying stationary points (minima and transition states) on the potential energy surface, offering insights into the plausible pathways for decomposition and isomerization. derpharmachemica.com These studies form the basis for evaluating detonation properties and thermal stabilities of nitramine-based compounds. koreascience.krnih.gov

To investigate the effects of external environments on the reactivity of this compound, such as when it is confined within a nanostructure, hybrid QM/MM methods are employed. acs.org The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is particularly well-suited for this purpose. acs.orgphyschemres.org In this approach, the reactive system (this compound) is treated with a high-level quantum mechanics (QM) method, while the larger, less critical part of the system (e.g., a carbon nanotube) is treated with a lower-level, computationally cheaper molecular mechanics (MM) force field. acs.orgphyschemres.orgnih.gov ONIOM calculations have been used to establish how the confinement within a carbon nanotube influences the isomerization and dissociation energetics of this compound. acs.org This methodology effectively models the "solid solvent" effect of the encapsulating structure, which is particularly relevant for transition state structures and can lead to altered chemical reaction pathways. acs.org

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Elucidation of Potential Energy Surfaces and Transition States for this compound Reactions

Theoretical studies have successfully mapped the complex potential energy surface (PES) for the unimolecular decomposition of this compound. aip.orgresearchgate.net Using a combination of B3LYP for geometry optimization and QCISD(T) for high-accuracy energy calculations, researchers have identified four primary low-energy reaction channels. aip.orgresearchgate.net A transition state is a critical point on the PES that represents the highest energy barrier along a specific reaction coordinate. libretexts.orgnih.gov

The four key pathways identified are:

N-N Bond Fission: A simple cleavage of the weak N-NO2 bond. aip.orgresearchgate.net

Isomerization to CH3NN(OH)O: A sequence of reactions initiated by the formation of the aci-isomer CH3NN(OH)O. aip.orgresearchgate.net

HONO Elimination: A concerted pathway leading to the elimination of nitrous acid (HONO). aip.orgresearchgate.net

Isomerization to CH3NHONO: Dissociation reactions that proceed through the CH3NHONO isomer. aip.orgresearchgate.net

Analysis of the transition states for these pathways reveals their relative energy barriers, which is crucial for determining which reactions are kinetically feasible at different temperatures. aip.org For instance, at lower temperatures, the dominant pathway is the isomerization to form CH3NN(OH)O, whereas at higher temperatures, N-N bond fission and isomerization to CH3NHONO become more competitive. aip.orgresearchgate.net

Theoretical Studies on Reaction Kinetics and Thermochemical Properties

Beyond mapping the energetic landscape, computational studies provide quantitative predictions of reaction rates and thermodynamic properties. nih.govresearchgate.net

Canonical Transition State Theory (CTST) is a fundamental theory used to predict the rate constants of chemical reactions. aip.orghi.isnumberanalytics.com It calculates the rate by considering the equilibrium between the reactants and the activated complex (the transition state). numberanalytics.comresearchgate.net For this compound, CTST has been applied to calculate the rate constants for the initial, rate-determining steps of its principal decomposition channels. aip.orgresearchgate.net

| Pathway | Arrhenius Expression (s⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|

| Isomerization via CH₃NN(OH)O | 10¹³·⁷e-42.1/RT | 42.1 |

| N-N Bond Fission | 10¹⁴·⁸e-46.0/RT | 46.0 |

| HONO Elimination | 10¹³·⁶e-51.8/RT | 51.8 |

| Isomerization via CH₃NHONO | 10¹⁵·⁶e-54.3/RT | 54.3 |

Thermochemical Property Calculations (e.g., Enthalpies and Gibbs Free Energies of Formation)

Computational chemistry provides a powerful framework for determining the thermochemical properties of molecules like this compound, offering insights into their stability and energetic performance without the need for direct experimental synthesis and measurement. Key properties such as the standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) are crucial for evaluating new energetic materials. These values are often calculated using a variety of theoretical methods.

High-level ab initio methods and density functional theory (DFT) are commonly employed to predict these thermochemical quantities. For instance, the standard enthalpies of formation for nitramines can be calculated using methodologies like the CBS-4M level of theory. nih.gov Another widely used approach involves DFT functionals, such as B3LYP, often paired with extensive basis sets like 6-31++G(d,p) or cc-pVTZ, to compute the total energies of the molecules. acs.orgresearchgate.net These calculations are foundational for deriving heats of formation and Gibbs free energies. acs.org

The process typically involves calculating the gas-phase heat of formation first. For energetic compounds, this is often achieved through isodesmic reactions or atomization procedures. arxiv.org The solid-phase enthalpy of formation, which is critical for performance assessment, is then estimated by subtracting the calculated heat of sublimation from the gas-phase value. The Gibbs free energy of formation can be derived from the calculated enthalpy and entropy values at a given temperature. plos.org Studies on related nitrophenyl-N-methylnitramines have shown that neutral and monocationic systems possess exothermic heats of formation and favorable Gibbs free energies of formation at standard state, indicating their stability. acs.orgphyschemres.org

Below is a table summarizing common computational methods used for determining the thermochemical properties of nitramine compounds.

| Property | Computational Method | Basis Set | Key Findings/Application |

| Enthalpy of Formation (ΔHf°) | CBS-4M | Not specified in snippet | Used to calculate standard enthalpies of formation for determining detonation parameters. nih.gov |

| Enthalpy of Formation (ΔHf°) | B3LYP | 6-31++G(d,p) | Found exothermic heat of formation values for neutral nitrophenyl-N-methylnitramines. acs.orgphyschemres.org |

| Gibbs Free Energy of Formation (ΔGf°) | B3LYP | 6-311++G:UFF | Used to investigate the spontaneity of interactions between explosives and nanostructures. nanomeghyas.ir |

| Gibbs Free Energy of Formation (ΔGf°) | B3LYP | 6-31++G(d,p) | Calculated favorable Gibbs free energies of formation for neutral nitrophenyl-N-methylnitramines. acs.orgphyschemres.org |

This table is generated based on methodologies reported for nitramines and related energetic compounds.

Confinement Effects on this compound Reactivity and Stability

The chemical reactivity and stability of energetic materials can be significantly altered when they are confined within nanoscale environments. The study of this compound within structures like carbon nanotubes (CNTs) reveals the profound impact of these confined spaces on its molecular behavior.

Molecular Interactions within Nanoscale Environments (e.g., Carbon Nanotubes)

Theoretical investigations, particularly using the ONIOM method, have explored the interactions and structural changes of this compound when confined inside single-walled carbon nanotubes (SWCNTs) of varying diameters. nih.gov

Research shows that the degree of structural alteration depends on the diameter of the nanotube. nih.gov Confinement within larger nanotubes, such as armchair CNT(6,6) and CNT(7,7), has a negligible effect on the molecular structure of this compound. nih.gov However, when confined within a smaller diameter CNT(5,5), the geometry of the this compound molecule is significantly modified compared to its isolated, gas-phase structure. nih.govnih.gov This indicates a strong interaction between the this compound molecule and the inner wall of the narrow nanotube. nih.gov The encapsulation process itself is found to be exothermic. physchemres.org These structural modifications are crucial as they directly influence the molecule's stability and reaction pathways. nih.gov

Impact of Confinement on Reaction Kinetics and Thermodynamics of this compound Transformations

Confinement within carbon nanotubes not only alters the structure of this compound but also has a significant impact on the kinetics and thermodynamics of its decomposition and isomerization reactions. nih.govnih.gov The nanoreactor environment of a CNT can catalyze or inhibit reaction channels by modifying the potential energy surface. nih.gov

Studies focusing on a CNT(5,5) have shown that confinement can substantially modify the initial reaction pathways of this compound. nih.gov For the crucial N-N bond dissociation, a key step in the decomposition of many energetic materials, confinement within a CNT(5,5) lowers the energy barrier by approximately 10.8 kcal/mol. nih.gov This suggests that the thermal decomposition of this compound can be promoted by confinement in a narrow-diameter nanotube. nih.gov

Furthermore, the activation energies for different isomerization and dissociation reactions are altered. nih.gov For instance, when confined inside a CNT(5,5), the activation energies for isomerization reactions to form CH₃NHONO and CH₃NNOOH, as well as for N-N bond dissociation, were found to decrease significantly. nih.gov Conversely, the energy barrier for the HONO elimination reaction slightly increased under the same confinement. nih.gov This leads to a change in the order of activation energies for these competing initial reactions compared to the isolated molecule. researchgate.netnih.gov

The thermodynamics of these transformations are also affected. The intermediates formed from the isomerization and dissociation of this compound become more stable when confined within the nanotube than in the isolated state. researchgate.netnih.gov This stabilization is attributed to favorable van der Waals and electrostatic interactions between the guest molecule and the host nanotube. nih.gov

The table below summarizes the kinetic effects observed for this compound's initial reactions when confined within a CNT(5,5).

| Reaction Pathway | Effect of Confinement in CNT(5,5) | Reference |

| N-N Bond Dissociation | Energy barrier decreased by 10.8 kcal/mol. | nih.gov |

| Isomerization to CH₃NHONO | Activation energy decreased significantly. | nih.gov |

| Isomerization to CH₃NNOOH | Activation energy decreased significantly. | nih.gov |

| HONO Elimination | Energy barrier increased slightly. | nih.gov |

This table illustrates the impact of nanoscale confinement on the reaction kinetics of this compound.

Spectroscopic Characterization and Advanced Analytical Methods for Methylnitramine

Vibrational Spectroscopy Applications in Methylnitramine Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a unique spectral fingerprint based on its structure and bonding.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of its constituent bonds. The IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its structure. google.comresearchgate.net

Key vibrational modes observed in the IR spectrum of this compound include stretching and bending vibrations of the methyl (-CH₃) and nitro (-NO₂) groups. For instance, a published analysis of this compound using the KBr pellet method identified significant peaks at 2950 cm⁻¹, 2898 cm⁻¹, 1574 cm⁻¹, 1336 cm⁻¹, 775 cm⁻¹, and 738 cm⁻¹. google.com The bands at 2950 and 2898 cm⁻¹ are attributable to the stretching vibrations of the C-H bonds in the methyl group. The prominent bands at 1574 cm⁻¹ and 1336 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, respectively. google.com The lower frequency bands at 775 and 738 cm⁻¹ are associated with other vibrational modes of the molecule. google.com The presence and position of these bands provide confirmatory evidence for the molecular structure of this compound. google.comfu-berlin.de

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| 2950, 2898 | C-H stretching (methyl group) | google.com |

| 1574 | Asymmetric N-O stretching (nitro group) | google.com |

| 1336 | Symmetric N-O stretching (nitro group) | google.com |

| 775, 738 | Other molecular vibrations | google.com |

Raman spectroscopy offers a complementary vibrational analysis to IR spectroscopy. edinst.comthermofisher.com It relies on the inelastic scattering of monochromatic light, providing a detailed "fingerprint" of a molecule's vibrational modes. edinst.comhoriba.com This non-destructive technique is valuable for identifying this compound and studying its structural properties. edinst.comthermofisher.comnih.gov The Raman spectrum of this compound is characterized by a series of peaks corresponding to specific molecular bond vibrations. edinst.com Each peak's position and intensity contribute to a unique spectral signature, allowing for the unambiguous identification of the compound. edinst.comnih.gov This technique can be applied to various sample forms, including solids and liquids, and is particularly useful for in-situ analysis. horiba.com

Infrared (IR) Spectroscopy for Molecular Structural Elucidation

Mass Spectrometry for this compound Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. nih.gov When coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for the identification and quantification of this compound, even in complex mixtures. helsinki.finih.gov

In mass spectrometry, this compound molecules are ionized and then fragmented. The resulting fragmentation pattern is unique to the molecule and provides valuable structural information. For instance, in negative ion mode mass spectrometry, this compound can be detected as a nitrate (B79036) adduct. helsinki.finist.gov This technique has been successfully employed for the detection of trace amounts of this compound on surfaces. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of molecular structure. researchgate.netgoogle.com It provides information about the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C.

In the ¹H NMR spectrum of this compound, a characteristic singlet peak is observed for the protons of the methyl (-CH₃) group. google.com In a deuterated chloroform (B151607) (CDCl₃) solvent, this singlet appears at a chemical shift (δ) of approximately 3.28 ppm. google.com The integration of this peak corresponds to the three protons of the methyl group, confirming their presence and equivalence in the molecule. google.com

Further structural insights can be gained from ¹⁵N NMR spectroscopy, which directly probes the nitrogen atoms. The ¹⁵N NMR spectrum of this compound shows a quartet for the N2 nitrogen atom, providing evidence for its coupling with the adjacent protons. researchgate.netresearchgate.net

Table 2: ¹H NMR Spectral Data for this compound

| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|---|

| CDCl₃ | 3.28 | Singlet | 3H | -CH₃ | google.com |

Chromatographic Techniques for Separation and Quantitative Analysis of this compound

Chromatographic methods are essential for separating this compound from other compounds in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound and other related energetic materials. researchgate.netepa.govepa.govmetrohm.com HPLC methods offer high resolution, sensitivity, and reproducibility for the separation and quantification of thermally labile compounds like this compound. researchgate.net

Method development for this compound analysis by HPLC typically involves optimizing the mobile phase composition, stationary phase (column), and detector settings. Reversed-phase HPLC, using a C18 or C8 column, is commonly employed. epa.govmetrohm.com The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). epa.govepa.gov

For detection, a UV detector is frequently used, with monitoring at wavelengths such as 254 nm and 210 nm to ensure accurate identification and quantification. epa.govmetrohm.com It is important to note that this compound can degrade in methanol/water solutions, so for samples suspected to contain it, dilution with acetonitrile and acidification to a pH below 3 is recommended. epa.gov

Validated HPLC methods, such as EPA Method 8330B, provide standardized procedures for the analysis of nitroaromatics and nitramines, including this compound, in various environmental matrices like water and soil. epa.gov These methods detail sample preparation, extraction procedures, and chromatographic conditions to ensure reliable and legally defensible results. epa.govepa.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Deuterated chloroform |

| Methanol |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Advanced Spectroscopic and Sensor Technologies for this compound Detection

Near-Infrared (NIR) spectroscopy, combined with multivariate data analysis, has emerged as a promising technology for the rapid and non-invasive identification of intact energetic materials, including nitroamines like this compound. mdpi.comresearchgate.net This approach offers significant advantages for on-scene forensic and security applications due to recent advancements in instrument miniaturization and data analysis methods. mdpi.comresearchgate.net

NIR spectroscopy measures the interaction of near-infrared radiation with a sample, resulting in a spectrum that contains detailed chemical and physical information. youtube.com However, the bands in the NIR region are often weak and result from complex vibrations, making direct interpretation difficult. mdpi.com To overcome this, chemometric methods, a form of multivariate data analysis, are applied to the raw spectral data to extract meaningful features. mdpi.com Pre-processing methods such as Standard Normal Variate (SNV) and first derivative calculations are effective in reducing spectral variations and enhancing the chemical structural information within the NIR spectra. mdpi.com

This combined NIR/MVDA approach allows for the characterization of a wide range of organic and inorganic compounds relevant to forensic explosive investigations. mdpi.comresearchgate.net The detailed chemical information contained within the 1350–2550 nm NIR reflectance spectrum enables the correct identification of compounds within specific classes of energetic materials, such as nitro-aromatics, nitroamines, and nitrate esters. mdpi.comresearchgate.net Studies have shown that this technique can successfully distinguish between different energetic materials and can even characterize complex mixtures. mdpi.comresearchgate.netnih.gov The selectivity of the method is sufficient to prevent false-positive results from a wide variety of household chemicals and other common materials. mdpi.comresearchgate.net

| Parameter | Description |

| Technique | Near-Infrared (NIR) Spectroscopy |

| Data Analysis | Multivariate Data Analysis (MVDA) / Chemometrics |

| Application | Rapid, on-scene identification of intact energetic materials |

| Advantages | Non-invasive, minimal sample preparation, rapid analysis |

| Spectral Region | 1350–2550 nm |

| Data Pre-processing | Standard Normal Variate (SNV), First Derivative |

Ambient Mass Spectrometry (AMS) techniques have become powerful tools for the trace detection of explosives, offering rapid analysis with minimal to no sample preparation. rsc.org These methods allow for the direct analysis of analytes on various surfaces. rsc.org

Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS) is a prominent ambient ionization technique that utilizes a charged solvent spray to desorb and ionize analytes from a surface for subsequent mass analysis. wikipedia.org This method is highly sensitive and specific, enabling the detection of explosives at the sub-nanogram level. figshare.com For instance, the analysis of explosives can be performed in under five seconds, including confirmatory tandem mass spectrometry (MS/MS) experiments. figshare.com

The selectivity of DESI-MS can be further enhanced through reactive DESI, where additives are included in the spray solvent to form specific adducts with the target analytes. figshare.com For example, the addition of chloride or trifluoroacetate (B77799) can form adducts with nitroamines, aiding in their identification. figshare.com DESI-MS has demonstrated the ability to detect explosives in complex matrices and from various surfaces, including plastic and skin. figshare.comrsc.org The absolute limits of detection for some explosives have been reported to be in the sub-picogram range. figshare.com

A variation of DESI, Desorption Atmospheric Pressure Chemical Ionization (DAPCI), provides evidence for a heterogeneous-phase charge-transfer mechanism in the ionization of explosives. figshare.com AMS platforms, in general, are versatile and can be coupled with various mass analyzers for the detection of a wide range of organic and inorganic compounds. nist.gov

| Technique | Key Features | Reported Analytes |

| Ambient Mass Spectrometry (AMS) | Minimal sample prep, rapid, direct surface analysis. rsc.org | Organic and inorganic explosives. nist.gov |

| Desorption Electrospray Ionization (DESI-MS) | Ambient ionization, high sensitivity and specificity. wikipedia.orgfigshare.com | RDX, HMX, TNT, PETN. figshare.com |

| Reactive DESI-MS | Enhanced selectivity through adduct formation. figshare.com | RDX and HMX adducts. figshare.com |

| Large-Area DESI-MS | Rapid sampling of large surface areas. rsc.org | HMX, RDX. rsc.org |

Electrochemical methods, particularly cyclic voltammetry (CV), offer a sensitive and selective approach for the detection of electroactive compounds like this compound and other nitro-containing explosives. nih.govresearchgate.net These methods are based on the principle that the electrochemical reduction of nitro groups at an electrode surface generates a unique electrochemical signature that can be used for identification. researchgate.net

Cyclic voltammetry involves applying a varying potential to a three-electrode system (working, counter, and reference electrodes) and measuring the resulting current. nih.gov The positions and shapes of the redox peaks in the resulting voltammogram are determined by the electron transfer rate and chemical stability of the analyte. nih.gov The peak current is directly proportional to the concentration of the analyte, allowing for quantification. nih.gov

For the detection of nitroaromatic explosives, modified electrodes are often employed to enhance sensitivity and selectivity. For example, a glassy carbon electrode modified with graphene nanosheets and a phosphate-stabilized poly-caffeic acid film has been shown to exhibit high performance for the detection of compounds like tetryl (B1194171). nih.gov The electrochemical behavior of the analyte is studied by recording cyclic voltammograms in a suitable buffer solution. mdpi.com The oxidation or reduction peak potential provides qualitative information, while the peak current provides quantitative data. mdpi.commdpi.com

The development of miniaturized electrochemical sensors allows for the creation of low-cost, portable devices for on-site analysis. mdpi.com

| Parameter | Description |

| Technique | Cyclic Voltammetry (CV) |

| Principle | Electrochemical reduction of nitro groups at an electrode surface. researchgate.net |

| Output | Voltammogram showing redox peaks. nih.gov |

| Qualitative Info | Peak potential. mdpi.com |

| Quantitative Info | Peak current. nih.govmdpi.com |

| Electrodes | Typically a three-electrode system (working, counter, reference). nih.gov |

| Enhancements | Modified electrodes (e.g., with graphene nanosheets) for improved performance. nih.gov |

Ambient Mass Spectrometry (AMS) and Desorption Electrospray Ionization (DESI-MS) for Trace Detection

X-ray Diffraction for this compound Crystal Structure Analysis

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of solid materials, including this compound. researchgate.netiastate.edu The method is based on the elastic scattering of X-rays by the ordered arrangement of atoms within a crystal lattice. iastate.edu This scattering produces a unique diffraction pattern that serves as a fingerprint for the crystalline material, allowing for its identification and detailed structural analysis. forcetechnology.com

Single-crystal X-ray diffraction can provide a complete three-dimensional structure of a molecule, revealing precise bond lengths and angles. iastate.edu For this compound, a study published in 2014 reported its previously unknown crystal structure, which was then compared to its gas-phase diffraction structure. researchgate.net The analysis of the crystal structure provides crucial information for understanding the properties and behavior of the compound.

In cases where large single crystals are not available, X-ray powder diffraction (XRPD) can be used. iastate.edu This technique analyzes a sample composed of randomly oriented microcrystals, providing information about the crystalline phases present. iastate.eduforcetechnology.com

The data obtained from X-ray diffraction, such as unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates, are essential for characterizing the solid-state structure of this compound. mdpi.com

| Technique | Information Obtained | Relevance to this compound |

| Single-Crystal X-ray Diffraction | Complete 3D molecular structure, bond lengths, bond angles, unit cell parameters, space group. iastate.edumdpi.com | Elucidation of the precise solid-state arrangement of atoms in the this compound molecule. researchgate.net |

| X-ray Powder Diffraction (XRPD) | Identification of crystalline phases, determination of phase purity. iastate.eduforcetechnology.com | Confirmation of the crystalline form of a bulk this compound sample. |

Environmental Transformations and Degradation Pathways of Methylnitramine

Atmospheric Transformation Pathways of Methylnitramine

In the atmosphere, this compound is subject to several transformation processes, primarily driven by sunlight and reactive atmospheric species.

The atmospheric photo-oxidation of this compound is a significant degradation pathway. This process is initiated by photochemically generated radicals and leads to the formation of various chemical species. The main routes in the photo-oxidation of N-methylnitramine involve hydrogen abstraction from the methyl group. uio.no

Experimental studies on the photo-oxidation of related amines provide insights into the potential products of this compound degradation. For instance, the photo-oxidation of methylamine (B109427) has been shown to produce N-formyl formamide (B127407) and this compound itself in small yields. nilu.com Similarly, the photo-oxidation of N-methylformamide results in methylisocyanate, diformamide, and NOx-dependent amounts of other products, including this compound. uio.no

The following table summarizes the products formed from the photo-oxidation of related amine compounds, which can infer the potential subsequent chemical species from this compound degradation.

| Precursor Compound | Major Photo-oxidation Products | Minor/Trace Products | Reference |

| Methylamine | Imines (CH2=NH), Formamide | This compound (<0.4% yield in rural areas) | nilu.com |

| N-Methylformamide | Methylisocyanate (~65%), Diformamide (~16%) | This compound | uio.no |

| Dimethylamine | N-methylmethanimine, N-methyl formamide | Dimethylnitrosamine, Dithis compound (B1206159) | nilu.com |

The reaction with hydroxyl radicals (•OH) is a primary atmospheric degradation pathway for many organic compounds, including this compound. The rate of this reaction is a key factor in determining the atmospheric lifetime of this compound.

Studies have shown that the reaction of hydroxyl radicals with this compound occurs via hydrogen atom abstraction from an alkyl group. nih.gov The rate constants for the reaction of hydroxyl radicals with various nitramines have been measured, providing valuable data for atmospheric modeling. nih.gov For instance, the bimolecular rate constant for the reaction of •OH with dithis compound is (5.44 ± 0.20) x 10⁸ M⁻¹ s⁻¹. nih.gov It has also been noted that the reaction of OH radicals with this compound is more than four times slower than with dithis compound. nilu.com

The reaction with nitrate (B79036) radicals (NO₃) could also be an important degradation pathway, especially during nighttime. copernicus.org

The table below presents the reaction rate constants of hydroxyl radicals with several nitramines.

| Nitramine Compound | Bimolecular Rate Constant with •OH (M⁻¹ s⁻¹) | Reference |

| Dithis compound | (5.44 ± 0.20) x 10⁸ | nih.gov |

| Methylethylnitramine | (7.60 ± 0.43) x 10⁸ | nih.gov |

| Diethylnitramine | (8.67 ± 0.48) x 10⁸ | nih.gov |

This compound has been identified as a potential degradation product in amine-based carbon dioxide (CO₂) capture processes. google.comsepa.org.uk These processes use amine solvents, such as monoethanolamine (MEA), to absorb CO₂ from flue gases. forcetechnology.com Under the conditions of the capture process, which include elevated temperatures and the presence of NOx, the amine solvents can degrade to form various compounds, including nitrosamines and nitramines. google.comforcetechnology.com

Specifically, this compound can be formed from the atmospheric photo-oxidation of methylamine, which itself can be a degradation product in these systems. nilu.comgassnova.no The formation of this compound is a concern due to the potential health and environmental impacts of nitramines. uio.noresearchgate.net Research indicates that the yield of this compound from methylamine photo-oxidation is dependent on NOx concentrations. nilu.comgassnova.no

Reactions with Atmospheric Radicals (e.g., Hydroxyl Radicals)

Aquatic and Soil Environmental Fate of this compound

In aquatic and soil environments, the fate of this compound is governed by hydrolytic and photolytic degradation processes.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound to hydrolysis is a key factor in its persistence in water and soil.

Studies on the hydrolysis of nitramines suggest that they can be resistant to hydrolytic degradation under certain conditions. researchgate.net For example, preliminary studies have shown that dithis compound and MEA-nitramine are resistant to hydrolysis at pH 4, 7, and 9. researchgate.net However, the hydrolysis of some nitramines can be influenced by pH. For instance, the hydrolysis of tetryl (B1194171), a related nitramine, is slow in acidic and neutral soils but more rapid in highly alkaline soils. nih.gov The hydrolysis of tetryl can lead to the formation of products such as picrate (B76445) ion, N-methylpicramide, and this compound itself. nih.gov

The ease of hydrolysis can also be influenced by the presence of acids, with some processes utilizing formic acid to facilitate the reaction. google.com

Photolysis, or decomposition by light, is another important degradation pathway for this compound in the environment, particularly in sunlit surface waters. nih.gov

Studies on related nitramines indicate a susceptibility to photolytic degradation. researchgate.net Tetryl, for example, breaks down rapidly in sunlit rivers and lakes. cdc.govcdc.gov While direct data on the photolysis of this compound in the atmosphere is limited, its structural similarity to compounds like TNT, which has a photolysis half-life of 20-40 hours in pure water, suggests that photolysis is a likely and significant degradation pathway in the air as well. nih.govcdc.gov In contrast, some preliminary studies have suggested that certain nitramines, like dithis compound and MEA-nitramine, appear to be photolytically stable. researchgate.net Further research is needed to fully elucidate the photolytic fate of this compound under various environmental conditions.

Biotransformation Pathways and Microbial Degradation of this compound

The biotransformation of this compound, like other nitramine explosives, is a critical process influencing its fate in the environment. Research into related compounds such as HMX, RDX, and Tetryl provides significant insight into the likely microbial degradation pathways for this compound. Microbial degradation can proceed under both aerobic and anaerobic conditions, though anaerobic pathways are often more effective for nitramines. researchgate.net

Under anaerobic conditions, a key microbial process is enzymatic N-denitration, which is the removal of a nitro group (NO2). researchgate.net This initial step is often sufficient to destabilize the molecule, leading to spontaneous decomposition. researchgate.net Enzymes such as diaphorase from Clostridium kluyveri and xanthine (B1682287) oxidase have been shown to catalyze the N-denitration of nitramine explosives like HMX and RDX, using NADH as an electron donor. researchgate.net The biotransformation rate under anaerobic conditions has been observed to be significantly higher than in aerobic environments. researchgate.net

The degradation of nitramines leads to a series of intermediate and final products. For instance, the biotransformation of HMX has been shown to yield nitrite (B80452) (NO₂⁻), methylenedinitramine, 4-nitro-2,4-diazabutanal (B1242943) (NDAB), formaldehyde (B43269) (HCHO), nitrous oxide (N₂O), formic acid (HCOOH), and ammonium (B1175870) (NH₄⁺). researchgate.net Similarly, the degradation of RDX by Clostridium kluyveri resulted in the formation of nitrite, formaldehyde, ammonium, and nitrous oxide, with methylenedinitramine detected as a transient intermediate. researchgate.net Given the structural similarities, it is plausible that the microbial degradation of this compound follows analogous pathways, involving initial denitration followed by ring cleavage and mineralization.

Furthermore, this compound itself can be a product of the biotransformation of other compounds. It is a known hydrolysis and photolysis product of Tetryl (2,4,6-trinitrophenyl-N-methylnitramine). nih.gov In biodegradation studies of Tetryl in soil, aminodinitrophenylthis compound was identified as a secondary biodegradation product. nih.govcdc.gov The bacterium Pseudomonas mendocina KR1, when degrading N-nitrosodimethylamine (NDMA), has been observed to produce N-nitromethylamine (this compound) as a transient product. researchgate.net

The table below summarizes key findings related to the microbial degradation pathways relevant to this compound.

| Process/Enzyme | Condition | Model Compound(s) | Key Transformation(s) | Resulting Products | Source |

| Xanthine Oxidase | Anaerobic | HMX | Reductive N-denitration, FAD-site reaction | Nitrite, Methylenedinitramine, Formaldehyde, Nitrous Oxide, Formic Acid, Ammonium | researchgate.net |

| Diaphorase (from Clostridium kluyveri) | Anaerobic | RDX | N-denitration, Ring cleavage | Nitrite, Formaldehyde, Ammonium, Nitrous Oxide, Methylenedinitramine (transient) | researchgate.net |

| Pseudomonas mendocina KR1 | Aerobic | N-nitrosodimethylamine (NDMA) | Oxidation | N-nitromethylamine (this compound), Formaldehyde, Methanol (B129727) | researchgate.net |

| Soil Microorganisms | Not specified | Tetryl | Biotransformation | N-methyl-2,4,6-trinitroaniline, Aminodinitrophenylthis compound | nih.govcdc.gov |

Modeling and Prediction of this compound's Environmental Persistence and Transport

Predicting the environmental persistence and transport of this compound is essential for assessing its potential long-term impact and risks of contamination. usda.gov Mathematical models are crucial tools for this purpose, utilizing the physicochemical properties of the compound to estimate its distribution and fate across different environmental compartments like soil, water, and air. usda.govresearchgate.net

Several modeling tools are employed to predict the environmental behavior of energetic materials. researchgate.netresearchgate.net These include the EPI (Estimation Program Interface) Suite™, SPARC (SPARC Performs Automated Reasoning in Chemistry), and fugacity-based models. usda.govresearchgate.net These models estimate key parameters that govern a chemical's transport and persistence, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), Henry's Law constant (KH), and degradation half-lives in various media. researchgate.netgassnova.no For instance, a higher Koc value suggests a compound will bind more strongly to soil and sediment, making it less mobile. nih.gov An estimated Koc value of 2,100 for the related compound tetryl indicates it is expected to have only slight mobility in soil. nih.gov

Fugacity level III models are a specific type of multimedia environmental model used to assess the distribution of chemicals. copernicus.org These models have been applied to approximate the environmental fate of nitramines, using this compound data as a proxy for the nitramine of monoethanolamine (MEA). copernicus.org Such models use deposition data from atmospheric transport models as input to calculate concentrations in environmental compartments like lake water. copernicus.org Sensitivity analyses on these models show that factors like catchment characteristics and chemical degradation rates in soil and water are crucial in determining the compound's ultimate concentration in water bodies. copernicus.org

The table below outlines some of the models and key parameters used in predicting the environmental fate of this compound and related compounds.

| Model/Approach | Purpose/Application | Key Parameters/Inputs | Predicted Outcome/Relevance | Source |

| EPI (Estimation Program Interface) Suite™ | Predicts physicochemical properties and environmental fate. | Chemical structure (CAS number), Koc, Henry's Law constant, half-life. | Estimates persistence in water, soil, and air; predicts mobility. researchgate.netgassnova.no | researchgate.netresearchgate.netgassnova.no |

| Fugacity Level III Models | Assesses environmental impact and distribution in multimedia environments. | Deposition fluxes, physicochemical properties, degradation rates, catchment characteristics. | Predicts concentrations in air, soil, and water; used to assess fate of MEA-nitramine (approximated by this compound). copernicus.org | copernicus.org |

| SPARC/COSMOtherm | Predicts physicochemical properties from chemical structure. | Chemical structure. | Estimates properties like vapor pressure, solubility, and octanol-water partition coefficients (Kow). researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Environmental Stability Studies | Quantifies temporal decay under various environmental conditions. | Temperature, humidity, UV light, ozone. | Measures decay rates and stability, showing substantial losses for tetryl under most conditions except cold temperatures. nist.gov | nist.gov |

Role of Methylnitramine in Energetic Materials Science

Methylnitramine as a Constituent and Intermediate in Energetic Formulations

This compound (CH₃NHNO₂) is recognized as an important organic compound that can function as a standalone explosive. google.com However, its primary significance lies in its role as a versatile intermediate in the synthesis of other nitramine-based energetic materials. google.com The synthesis of this compound itself can be achieved through methods such as the nitration and subsequent hydrolysis of N,N'-dimethyl urea. google.com

As a building block, this compound is used to create more complex and often more stable energetic compounds. For example, it is a precursor in the synthesis of various nitrogen-rich salts and derivatives like 2-nitro-2-azapropanol. researchgate.net These derivatives are explored for their unique energetic properties. researchgate.net Furthermore, this compound is a key structural component of N,2,4,6-tetranitro-N-methylaniline, commonly known as Tetryl (B1194171), a powerful secondary explosive that incorporates both nitroaromatic and nitramine functional groups. researchgate.netresearchgate.netprinceton.educhemeurope.com Formulations may also involve creating binary mixtures of this compound with other energetic materials to tailor specific performance characteristics. mdpi.com

Influence of this compound's Molecular Structure on Energetic Properties

Nitramines are broadly categorized into primary (R-NH-NO₂) and secondary (R₁R₂N-NO₂) types. mdpi.com this compound is a classic example of a primary nitramine. Primary nitramines are known to possess good energetic characteristics and are powerful explosives. mdpi.com However, they often exhibit poor thermal stability and high sensitivity to shock. mdpi.com The presence of the acidic proton on the amine group (NH-NO₂) in primary nitramines makes them comparatively strong organic acids, which can lead to corrosion of metals. mdpi.com

Conversely, secondary nitramines are often explored to develop materials with more favorable stability. mdpi.com The relationship between structure and sensitivity is complex. For nitramines in general, an increase in explosive strength is often accompanied by an increase in sensitivity, particularly to friction. scispace.com However, this is not a universal rule, as exceptions exist for impact sensitivity in certain advanced cyclic nitramines. scispace.com The initial step in the thermal decomposition of many nitramines is believed to be the breaking of the N–NO₂ bond. nih.gov However, for nitramines as a class, research has indicated no simple relationship between the N-NO₂ bond dissociation energy and impact sensitivity. Instead, the detonation temperature appears to be a more reliable predictive factor for the impact sensitivity of nitramines, nitroaromatics, and nitrate (B79036) esters.

The substituents attached to the nitramine core and the length of alkyl chains have a significant and predictable effect on the compound's properties.

Chain Length: Studies on series of nitramines have shown that elongating an attached alkyl (CH₂) chain generally increases the thermal stability and resistance to shock stimuli. mdpi.commdpi.com However, this increase in stability comes at the cost of energetic performance; detonation pressure and velocity tend to decrease as the chain length increases. mdpi.commdpi.comacs.orgacs.org This indicates that simply extending the chain length is not an effective strategy for improving the explosive power of linear nitramines. acs.orgacs.org

Substituents: The introduction of specific functional groups can be used to fine-tune the balance between stability and performance. Incorporating electron-withdrawing groups, such as additional nitro (–NO₂) or nitramino (–NHNO₂) groups, can improve the heat of formation and enhance density and detonation performance. nih.govmdpi.comdoi.org For instance, research on Tetryl derivatives showed that substituents like -CH₂CH₂NO₂, -CH₂-C(NO₂)₃, and -C(NO₂)₃ can increase both thermal and chemical stability. mdpi.com The spatial arrangement and symmetry of these groups also play a role, with more symmetric structures often leading to improved thermal stability. doi.org

Table 1: Effect of Substituents and Chain Length on Nitramine Properties

| Property | Influence of Increasing CH₂ Chain Length | Influence of Electron-Withdrawing Substituents (e.g., -NO₂) |

| Thermal Stability | Increases mdpi.commdpi.com | Generally increases stability mdpi.com |

| Shock Resistance | Increases mdpi.commdpi.com | Can increase stability mdpi.com |

| Detonation Velocity | Decreases mdpi.commdpi.comacs.org | Generally increases performance nih.gov |

| Detonation Pressure | Decreases mdpi.commdpi.comacs.org | Generally increases performance nih.gov |

Structure-Sensitivity Relationships in Primary and Secondary Nitramines

Theoretical Prediction of this compound-Related Detonation Characteristics

Computational methods are essential tools in energetic materials science for predicting the performance of new compounds, thereby guiding synthesis and testing efforts. Thermodynamic codes like EXPLO5 are frequently used to calculate key detonation parameters. researchgate.neticm.edu.plbibliotekanauki.pl

Detonation pressure (P) is a key indicator of an explosive's brisance, or shattering effect. This parameter is routinely calculated for new energetic materials, including derivatives of this compound. researchgate.net For example, the EXPLO5 code can be used to compute the Chapman-Jouguet (C-J) detonation pressure based on the compound's elemental composition, heat of formation, and density. researchgate.neticm.edu.pl Studies have demonstrated a linear relationship between the calculated detonation pressures of nitramine-based plastic bonded explosives (PBXs) and their experimentally measured brisance. icm.edu.pl Theoretical calculations for various nitramine derivatives show a wide range of predicted pressures, which helps in screening candidates for high-performance applications. mdpi.comderpharmachemica.com

Detonation velocity (D or Vdet) is one of the most critical performance characteristics of an explosive. It can be predicted with reasonable accuracy using both thermodynamic codes and empirical equations. The EXPLO5 code is widely used for calculating detonation velocities of nitramines and their formulations. researchgate.neticm.edu.pltandfonline.com

In addition to complex thermodynamic codes, simpler empirical methods like the Kamlet-Jacobs (K-J) equations are also employed. mdpi.comlukasiewicz.gov.pl The K-J method estimates detonation velocity based on the number of moles of gaseous detonation products, the average molecular weight of these gases, the heat of detonation, and the loading density of the explosive. mdpi.comlukasiewicz.gov.pl

Table 2: Common Methods for Detonation Parameter Prediction

| Parameter | Calculation Method/Code | Key Inputs |

| Detonation Pressure | EXPLO5 Thermodynamic Code icm.edu.plbibliotekanauki.pl | Heat of Formation, Density, Elemental Composition |

| Detonation Velocity | EXPLO5 Thermodynamic Code icm.edu.pltandfonline.com | Heat of Formation, Density, Elemental Composition |

| Detonation Velocity | Kamlet-Jacobs (K-J) Equations mdpi.comlukasiewicz.gov.pl | Moles & Molecular Weight of Gaseous Products, Heat of Detonation, Density |

Detonation Pressure Calculations

This compound Derivatives as Energetic Plasticizers and Key Intermediates in Advanced Materials

This compound (CH₃NHNO₂) is a foundational compound in the field of energetic materials, not only for its own explosive properties but also for its crucial role as a precursor in the synthesis of more advanced materials. mdpi.comgoogle.com Its derivatives have found significant applications as energetic plasticizers, which are vital components in modern propellants and explosive formulations. Furthermore, the this compound framework serves as a key building block for constructing larger, more complex energetic molecules. researchgate.netuni-muenchen.de

A notable class of such plasticizers is the alkyl-N-nitroxyethyl-N-nitramines (alkyl-NENAs). google.com N-methyl-N-(2-nitroxyethyl)nitramine (Methyl-NENA or MNA) is a primary example. google.com Research has shown that mixtures of different alkyl-NENAs, such as combining methyl-NENA with ethyl-NENA or bis(2-nitroxyethyl)nitramine (DINA), allow for the formulation of propellants with tailored properties. google.com These mixtures can optimize critical characteristics like freezing point, energy output, and sensitivity to meet specific operational requirements. google.com

More recent research has focused on developing novel plasticizers that combine different energetic functional groups to enhance performance. mdpi.com A series of azidonitramino ethers have been synthesized, which incorporate both the nitramino group from this compound and an energetic azido (B1232118) group onto a flexible ether backbone. mdpi.com These compounds are synthesized from available chloromethylnitramines via nucleophilic substitution with haloalcohols, followed by the replacement of the halogen with an azide (B81097) group. mdpi.com This synthetic route is noted for being simple, mild, and suitable for larger-scale production. mdpi.com The resulting azidonitramino ethers are liquids with promising energetic performance, making them candidates for new, environmentally friendlier energetic formulations. mdpi.com The study of these compounds, alongside other azidoalkyl nitramines, helps to establish clear structure-property relationships, guiding the future design of energetic plasticizers. mdpi.com

Table 1: Properties of Selected this compound Derivatives as Energetic Plasticizers This table is interactive. You can sort and filter the data.

| Compound Name | Acronym | Key Functional Groups | Primary Role | Notable Characteristics |

|---|---|---|---|---|

| N-methyl-N-(2-nitroxyethyl)nitramine | Methyl-NENA; MNA | Nitramine, Nitroxyethyl | Energetic Plasticizer | Used in mixtures to tailor propellant freezing points and energy. google.com |

| 1-Azido-2-(N-methylnitramino)ethane | --- | Nitramine, Azide | Energetic Plasticizer | Component of structure-property relationship studies. mdpi.com |

| 1-(2-Azidoethoxy)-2-(N-methylnitramino)ethane | --- | Nitramine, Azide, Ether | Energetic Plasticizer | Liquid with good energetic performance; ether bridge enhances flexibility. mdpi.com |

| N,N-bis(2-azidoethyl)nitramide | --- | Nitramine, Azide | Energetic Plasticizer | Synthesized from N,N-bis(2-chloroethyl)nitramide. mdpi.com |

| N-n-butyl-N-(2-nitroxyethyl)nitramine | Butyl-NENA | Nitramine, Nitroxyethyl | Energetic Plasticizer | Used in low vulnerability propellants. uni-muenchen.degoogle.com |